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Get Quote

Dezapelisib (INCB040093) is an orally administered, selective inhibitor of phosphatidylinositol 3-kinase δ

(PI3Kδ). It potently inhibits PI3Kδ-mediated cell growth and induces apoptosis in human B-cell lymphoma

models [1].

Table 1: Key Pharmacological and Clinical Characteristics of Dezapelisib [1]

Characteristic Details

Target Phosphatidylinositol 3-kinase δ (PI3Kδ)

IC₅₀ for PI3Kδ 31 ± 12 nM

Selectivity 74- to >900-fold selectivity for PI3Kδ over other
PI3K isoforms

Recommended Phase 2 Dose (Monotherapy) 100 mg twice daily

Recommended Phase 2 Dose (Combination
with Itacitinib)

INCB040093 100 mg twice daily + Itacitinib 300

mg once daily

Table 2: Efficacy in Relapsed/Refractory B-cell Lymphomas (Phase 1 Study) [1] Note: Results are from

a phase 1 study and should be interpreted as preliminary.
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Lymphoma Subtype Treatment Arm Response Rate

Follicular Lymphoma (FL) INCB040093
Monotherapy

63% (5/8 patients)

Classic Hodgkin Lymphoma (cHL) INCB040093
Monotherapy

29% (5/17 patients)

Classic Hodgkin Lymphoma (cHL) INCB040093 + Itacitinib 67% (14/21
patients)

Nongerminal Center B-cell-like DLBCL (NGCB
DLBCL)

INCB040093 + Itacitinib 31% (4/13 patients)

Mechanism of Action and Rationale for Combination
Therapy

The diagram below illustrates the proposed mechanism of action for INCB040093 and the synergistic

rationale for its combination with the JAK1 inhibitor itacitinib.
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Diagram 1: Mechanism of INCB040093 and synergistic JAK1 inhibition. The diagram shows how

INCB040093 targets PI3Kδ, a key kinase downstream of the B-cell receptor (BCR), inhibiting pro-survival

AKT/mTOR signaling [2] [1]. Simultaneously, JAK1 inhibition by itacitinib blocks the JAK-STAT pathway

activated by cytokines. The combination is synergistic because PI3Kδ inhibition can activate a feedback loop

involving cytokine release and JAK-STAT signaling, which is abrogated by JAK1 inhibition [1].

Key Findings and Future Directions

The phase 1 study demonstrated that INCB040093, both as a monotherapy and in combination with

itacitinib, is a promising strategy for treating relapsed or refractory B-cell lymphomas [1].
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Safety Profile: The combination of INCB040093 and itacitinib had a manageable safety profile.

Notably, severe hepatic adverse effects (transaminase elevations) were less common with the
combination than with INCB040093 monotherapy [1].

Synergistic Rationale Confirmed: The clinical activity of the combination, particularly in cHL and
NGCB DLBCL, supports the preclinical hypothesis that simultaneous inhibition of PI3Kδ and JAK1

provides synergistic efficacy [1].
Development Context: The search for next-generation PI3K inhibitors like INCB040093 is driven by

the need to improve upon the efficacy and manage the toxicities (e.g., immune-related adverse
events) associated with first-generation inhibitors such as idelalisib [2] [3].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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